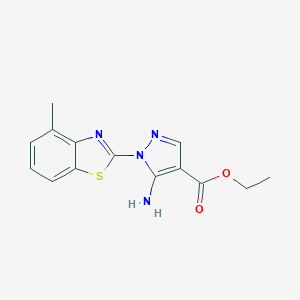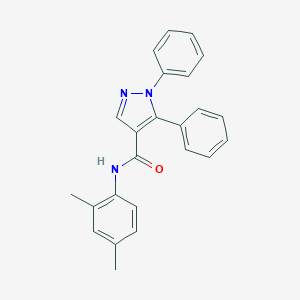
ethyl 5-amino-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-amino-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicinal chemistry. This compound belongs to the class of pyrazole derivatives and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of ethyl 5-amino-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate is not fully understood. However, it is believed that this compound exerts its biological effects by interacting with specific targets in the body. For example, its antibacterial and antifungal activities may be due to its ability to disrupt the cell membrane of microorganisms. Its anticancer activity may be due to its ability to induce apoptosis or cell death in cancer cells. Its anti-inflammatory activity may be due to its ability to inhibit the production of inflammatory mediators such as cytokines.
Biochemical and Physiological Effects:
Ethyl 5-amino-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate has been found to exhibit various biochemical and physiological effects. For example, it has been shown to inhibit the growth of certain bacteria and fungi, such as Staphylococcus aureus and Candida albicans. It has also been found to induce apoptosis in cancer cells, such as human cervical cancer cells. Furthermore, it has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using ethyl 5-amino-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate in lab experiments is its potential to exhibit multiple biological activities. This compound has been found to exhibit antibacterial, antifungal, anticancer, anti-inflammatory, and enzyme inhibitory activities. Another advantage is its relatively simple synthesis method, which makes it accessible for research purposes. However, a limitation of using this compound in lab experiments is its potential toxicity, which may require careful handling and disposal.
Orientations Futures
There are several future directions for the research and development of ethyl 5-amino-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate. One direction is to investigate its potential as a therapeutic agent for various diseases, such as bacterial and fungal infections, cancer, and Alzheimer's disease. Another direction is to explore its mechanism of action and identify its specific targets in the body. Additionally, further studies may be needed to assess its safety and toxicity in vivo and to optimize its pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of ethyl 5-amino-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate can be achieved through a multistep reaction process. The starting material for this synthesis is 4-methyl-1,3-benzothiazol-2-amine, which is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form ethyl 2-(4-methyl-1,3-benzothiazol-2-yl)acetate. This intermediate is then reacted with hydrazine hydrate to form ethyl 2-(4-methyl-1,3-benzothiazol-2-yl)hydrazinecarboxylate, which is further reacted with ethyl chloroformate to yield ethyl 5-amino-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate.
Applications De Recherche Scientifique
Ethyl 5-amino-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate has been extensively studied for its potential applications in medicinal chemistry. This compound has been found to exhibit antibacterial, antifungal, and anticancer activities. It has also been investigated for its potential use as an anti-inflammatory agent and as a modulator of the immune system. Furthermore, ethyl 5-amino-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate has been studied for its ability to inhibit certain enzymes such as acetylcholinesterase, which makes it a potential candidate for the treatment of Alzheimer's disease.
Propriétés
Nom du produit |
ethyl 5-amino-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate |
|---|---|
Formule moléculaire |
C14H14N4O2S |
Poids moléculaire |
302.35 g/mol |
Nom IUPAC |
ethyl 5-amino-1-(4-methyl-1,3-benzothiazol-2-yl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C14H14N4O2S/c1-3-20-13(19)9-7-16-18(12(9)15)14-17-11-8(2)5-4-6-10(11)21-14/h4-7H,3,15H2,1-2H3 |
Clé InChI |
WEQWWCJVXILSMS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC3=C(C=CC=C3S2)C)N |
SMILES canonique |
CCOC(=O)C1=C(N(N=C1)C2=NC3=C(C=CC=C3S2)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(2-Fluorobenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287339.png)
![6-(2,3-Dimethoxyphenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287341.png)
![3,6-Bis[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287342.png)
![6-(3-Methylphenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287344.png)
![Methyl 3-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether](/img/structure/B287345.png)
![Methyl 4-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether](/img/structure/B287346.png)
![Methyl {3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B287347.png)
![6-(4-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287352.png)
![6-[3-(Trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287354.png)
![6-Cyclohexyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287355.png)
![6-Isopropyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287356.png)
![6-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287358.png)
![N-[1-(4-chlorophenyl)ethyl]-1,5-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B287360.png)
